Linolenic acid

Overview

Description

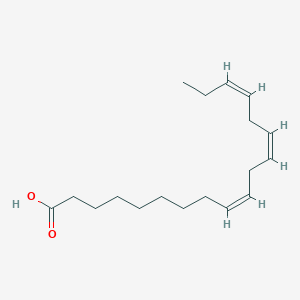

Linolenic acid is a polyunsaturated fatty acid (PUFA) with three double bonds. The most biologically significant form is α-linolenic acid (ALA), an omega-3 (n-3) fatty acid (18:3n-3) with double bonds at positions 9, 12, and 15 . ALA is an essential nutrient, meaning it cannot be synthesized by humans and must be obtained from dietary sources such as flaxseeds, chia seeds, walnuts, and certain plant oils .

ALA serves as a precursor for the biosynthesis of long-chain omega-3 PUFAs, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are critical for brain function, cardiovascular health, and anti-inflammatory processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Linolenic Acid can be synthesized through the hydrolysis of oils rich in this compound, such as flaxseed oil. The hydrolysis process involves the use of lipase enzymes to break down the triglycerides into free fatty acids . Another method involves urea complexation at low temperatures to purify Alpha-Linolenic Acid from oils like Perilla frutescens var. japonica oil .

Industrial Production Methods: Industrially, Alpha-Linolenic Acid is often extracted from plant sources using methods like cold pressing and solvent extraction. Cold pressing involves mechanically pressing the seeds to extract the oil, which is then refined to obtain Alpha-Linolenic Acid. Solvent extraction uses solvents like hexane to dissolve the oil from the seeds, followed by refining processes to isolate the fatty acid .

Chemical Reactions Analysis

Types of Reactions: Alpha-Linolenic Acid undergoes various chemical reactions, including oxidation, reduction, and polymerization.

Common Reagents and Conditions:

Oxidation: Alpha-Linolenic Acid can be oxidized to form hydroperoxides and other oxidation products.

Polymerization: Under certain conditions, Alpha-Linolenic Acid can polymerize, especially when exposed to heat and transition metal catalysts.

Major Products:

Oxidation Products: Hydroperoxides, epoxides, and various aldehydes and ketones.

Reduction Products: Saturated fatty acids like stearic acid.

Polymerization Products: Polymers used in the production of drying oils and alkyd resins.

Scientific Research Applications

Cardiovascular Health

Dietary Benefits

Numerous studies have demonstrated the cardioprotective effects of ALA. A systematic review indicated that higher dietary intake of ALA is associated with a reduced risk of cardiovascular disease (CVD) and coronary heart disease (CHD). Specifically, a 1 g/day increase in ALA intake was linked to a 5% lower risk of all-cause mortality and CVD mortality .

Meta-Analysis Findings

A meta-analysis revealed that increasing dietary ALA is associated with a 10% reduction in total cardiovascular disease risk and a 20% reduction in fatal coronary heart disease . The following table summarizes the findings from various studies on ALA's impact on lipid profiles:

| Study | Population | ALA Intake (g/day) | Effect on Lipid Profile | Outcome |

|---|---|---|---|---|

| AlphaOmega Trial | Adults | Varies | Reduced LDL cholesterol, triglycerides | Trend towards benefit |

| PREDIMED Trial | Mediterranean population | Varies | Improved HDL levels | Significant benefit |

| Lyon Diet Heart Study | Post-MI patients | Varies | Lowered total cholesterol | Significant benefit |

Neurological Applications

Neuroprotective Effects

ALA has been identified as a potential neuroprotective agent. Research indicates that it can enhance levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and cognitive function . Chronic ALA treatment has shown to increase BDNF mRNA and protein levels in the cortex and hippocampus, suggesting its therapeutic potential for stroke recovery .

Case Study: this compound Deficiency

A notable case involved a six-year-old girl who experienced neurological deficits due to this compound deficiency while on a low ALA diet. Upon switching to a diet rich in this compound, her symptoms resolved, highlighting the importance of ALA for neurological health .

Cancer Research

Potential Anti-Cancer Properties

Recent studies have explored the role of ALA in cancer prevention and treatment. For instance, research on flaxseed (rich in ALA) has shown promise against ovarian cancer by influencing key signaling pathways involved in tumor growth . The following table outlines the findings related to the anti-cancer properties of ALA:

Dietary Recommendations

Health Guidelines

The incorporation of ALA into diets is recommended for its numerous health benefits. It is found abundantly in sources such as flaxseeds, walnuts, and canola oil. Current dietary guidelines suggest an intake of approximately 1.6 g/day for men and 1.1 g/day for women to achieve optimal health benefits .

Mechanism of Action

Alpha-Linolenic Acid exerts its effects through several mechanisms:

Conversion to Longer-Chain Fatty Acids: It is converted into eicosapentaenoic acid and docosahexaenoic acid, which have anti-inflammatory and cardioprotective effects.

Modulation of Gene Expression: Alpha-Linolenic Acid influences the expression of genes involved in lipid metabolism, inflammation, and cell signaling.

Interaction with Molecular Targets: It interacts with receptors like peroxisome proliferator-activated receptors, which play a role in regulating lipid metabolism and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Metabolic Features of Linolenic Acid and Related Compounds

Notes:

- ALA and GLA are structural isomers but belong to different omega families (n-3 vs. n-6), leading to divergent metabolic fates .

- GLA is a metabolite of LA and exhibits distinct biological activity, such as inducing proteinase inhibitors in plants (unlike ALA) .

Metabolic Pathways and Efficiency

Table 2: Conversion Efficiency of ALA to Long-Chain PUFAs in Humans

| Metabolic Step | Conversion Efficiency |

|---|---|

| ALA → EPA | ~0.2% |

| EPA → DHA | ~37% |

| Total ALA → DHA | <0.1% |

This inefficiency underscores the need for direct dietary intake of EPA and DHA (e.g., from fish oil) to meet physiological requirements .

Health Impacts and Clinical Evidence

Cardiovascular Health:

- ALA : Reduces cardiovascular disease risk by lowering triglycerides and improving endothelial function .

- LA : In moderate amounts, supports lipid metabolism but may promote inflammation when consumed in excess .

- GLA : Demonstrates anti-inflammatory effects in conditions like rheumatoid arthritis .

Table 3: Fatty Acid Composition in Selected Oils (Relative %)

| Source | ALA | LA | GLA | Oleic Acid | Reference |

|---|---|---|---|---|---|

| Peony Seed Oil | 32–44% | 20–42% | ND | 21–30% | |

| Salmon Bone Oil | 13.4% | 14.6% | ND | 33.3% | |

| Lactuca canadensis | 44.4% | 20.2% | ND | 21.3% | |

| Borage Oil | ND | 37% | 23% | 16% |

ND: Not detected.

Stability and Industrial Considerations

- ALA: Highly prone to oxidation due to three double bonds, limiting its use in food processing. Canola oil breeding aims to reduce ALA content (<3%) to improve shelf life .

- LA : More stable than ALA but still susceptible to oxidation. Dominates in most vegetable oils .

Key Research Findings and Contradictions

- Cardioprotection: ALA derivatives (e.g., ethyl esters) mimic ALA's cardiovascular benefits, but combined administration with linoleic acid may enhance efficacy .

Biological Activity

Linolenic acid, specifically α-linolenic acid (ALA), is an essential omega-3 fatty acid critical for human health. It cannot be synthesized by the human body and must be obtained through diet. ALA is primarily found in plant oils, such as flaxseed oil, chia seeds, and walnuts. This article explores the biological activities of this compound, focusing on its effects on cancer, cardiovascular health, neurological function, and metabolic disorders.

Biological Functions and Mechanisms

1. Anticancer Properties

Recent studies have demonstrated that ALA exhibits significant anticancer effects. A notable study showed that ALA suppresses osteosarcoma cell proliferation and metastasis by inhibiting fatty acid synthase (FASN), a key enzyme involved in lipid metabolism that is often overexpressed in cancer cells. The study utilized various assays, including MTT and flow cytometry, to assess cell viability and apoptosis. Results indicated that ALA downregulated FASN expression and inhibited cell migration in a dose-dependent manner, suggesting its potential as a therapeutic agent for osteosarcoma treatment .

2. Cardiovascular Health

The Lyon Diet Heart Study highlighted the role of ALA in reducing cardiovascular disease risk. Participants consuming a Mediterranean diet rich in ALA showed a 70% reduction in cardiac events compared to those with lower ALA intake. Increased ALA intake was associated with favorable changes in lipid profiles, including reduced total cholesterol and triglycerides . Additionally, a case-control study indicated that higher adipose tissue levels of ALA correlated with a lower risk of nonfatal acute myocardial infarction .

3. Neurological Function

A deficiency in this compound can lead to severe neurological symptoms. In one case study, a child on a low-linolenic acid diet experienced numbness and weakness, which resolved upon reintroducing this compound into her diet. This underscores the importance of ALA for neurological health and development .

4. Anti-inflammatory Effects

ALA has been shown to modulate inflammatory responses through its metabolites, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These metabolites inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1 beta, contributing to anti-inflammatory effects . Furthermore, ALA's incorporation into cell membranes can enhance membrane fluidity and reduce platelet aggregation, which may help prevent thrombotic events .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Osteosarcoma Treatment

A study conducted on osteosarcoma cell lines demonstrated that treatment with ALA led to significant reductions in cell viability and migration rates. The findings suggest that ALA could be further explored as a complementary therapy in cancer treatment protocols targeting FASN inhibition.

Case Study 2: Cardiovascular Risk Reduction

In the Lyon Diet Heart Study, subjects consuming an ALA-rich diet exhibited significantly lower incidences of cardiac events over ten years compared to those with lower intakes. This long-term observation supports the role of dietary ALA in cardiovascular health maintenance.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying α-linolenic acid (ALA) in biological samples, and how are they validated?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for quantifying ALA, with nuclear magnetic resonance (NMR) spectroscopy used to confirm structural integrity . Validation requires calibration curves using certified standards, spike-and-recovery tests for matrix effects, and inter-laboratory reproducibility checks. For instance, NMR can distinguish ALA from other unsaturated fatty acids by analyzing proton shifts in the triacylglycerol backbone .

Q. How should researchers ensure ALA stability during experimental storage and handling?

ALA is prone to oxidation; thus, storage under inert atmospheres (e.g., nitrogen) at -80°C in amber vials is critical. Antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/v can inhibit peroxidation . Handling protocols must minimize aerosol formation and exposure to strong oxidizers or acids, as these degrade ALA into hazardous byproducts (e.g., toxic fumes under combustion) .

Q. What experimental protocols are essential for correlating ALA levels with biomarkers like chlorophyll in algal studies?

Controlled growth conditions (light, temperature, nutrient media) and standardized extraction methods (e.g., Folch solvent system) are necessary. For example, in Chlorella pyrenoidosa, ALA content inversely correlates with chlorophyll-a, requiring spectrophotometric chlorophyll quantification alongside lipid profiling via GC . Statistical models (e.g., SAS general linear model) should account for biological replicates and treatment variables like streptomycin exposure .

Advanced Research Questions

Q. How can conflicting data on ALA retention rates in thermal processing studies be resolved?

Discrepancies arise from variations in extrusion parameters (temperature, shear stress) and matrix composition. A standardized retention formula, , should be applied with controlled variables (e.g., 140–180°C for linseed extrusion) . Meta-analyses using mixed-effects models can isolate confounding factors, such as polyphenol additives that stabilize ALA during processing .

Q. What methodologies differentiate ALA isomers (α- vs. γ-linolenic acid) in complex lipid mixtures?

Reverse-phase liquid chromatography coupled with mass spectrometry (LC-MS) resolves isomers by retention time and fragmentation patterns. For example, α-linolenic acid (omega-3; C18:3n-3) and γ-linolenic acid (omega-6; C18:3n-6) require selective ion monitoring (SIM) at m/z 278.2 and 280.3, respectively . Validation includes comparison with authenticated standards and enzymatic assays (e.g., Δ-15 desaturase specificity for α-ALA) .

Q. How can experimental designs optimize ALA yield in microbial or algal systems?

Stress induction strategies (e.g., nutrient limitation, light stress) enhance ALA synthesis. In Monoraphidium sp., streptomycin (180 μg/mL) reduced chlorophyll-a but increased ALA yield by 108% via redirected carbon flux . Kinetic modeling of growth phases and metabolomic profiling (e.g., GC-MS of fatty acid methyl esters) can identify optimal harvest times .

Q. What statistical approaches address contradictory findings in ALA’s role in oxidative stability?

Multivariate analysis (e.g., principal component analysis) disentangles ALA’s dual role as a peroxidation substrate and antioxidant precursor. Conflicting outcomes in lipid oxidation studies (e.g., pro-oxidant vs. anti-oxidant effects) require controlled variables like oxygen tension and transition metal ion levels . Bayesian hierarchical models improve reproducibility by weighting studies based on experimental rigor .

Q. Methodological Considerations

- Data Reproducibility : Adhere to NIH preclinical guidelines (e.g., explicit reporting of growth conditions, n-values, and statistical thresholds) to enable replication .

- Safety Protocols : Use fume hoods for ALA handling, and employ carbon dioxide extinguishers for lipid fires due to ALA’s flammability .

- Ethical Reporting : Disclose isomer-specific limitations in fatty acid analyses to avoid misinterpretation of metabolic outcomes .

Properties

IUPAC Name |

(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOSIQBPPRVQHS-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29857-63-4, Array | |

| Record name | 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29857-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linolenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7025506 | |

| Record name | Linolenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linolenic acid is a clear colorless liquid. (NTP, 1992), Liquid, Other Solid, Colorless liquid; [Merck Index], Liquid | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linolenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

446 °F at 17 mmHg (NTP, 1992) | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Density |

0.9164 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.05 mmHg at 257 °F (NTP, 1992), 0.00000054 [mmHg] | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linolenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Alpha Linolenic Acid or ALA is considered an essential fatty acid because it is required for human health, but cannot be synthesized by humans. It is in fact a plant-derived fatty acid. Humans can synthesize other omega-3 fatty acids from ALA, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-inflammatory and anti-atherogenic properties. ALA metabolites may also inhibit the production of the pro-inflammatory eicosanoids, prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), as well as the pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). Omega-3 fatty acids like ALA and its byproducts can modulate the expression of a number of genes, including those involved with fatty acid metabolism and inflammation. They regulate gene expression through their effects on the activity of transcription factors including NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family. Incorporation of ALA and its metabolites in cell membranes can affect membrane fluidity and may play a role in anti-inflammatory activity, inhibition of platelet aggregation and possibly in anti-proliferative actions of ALA. ALA is first metabolized by delta6 desaturease into steridonic acid. | |

| Record name | alpha-Linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

463-40-1 | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linolenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linolenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | linolenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linolenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linolenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RBV727H71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

11.7 °F (NTP, 1992), -16.5 °C | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.